Bis(methylcyclopentadienyl)zirconium(IV) dichloride, 97%

Descripción

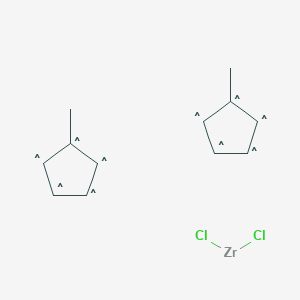

Bis(methylcyclopentadienyl)zirconium(IV) dichloride (CAS: 12109-71-6) is an organometallic compound with the molecular formula C₁₂H₁₄Cl₂Zr and a molecular weight of 348.43 g/mol . It consists of two methyl-substituted cyclopentadienyl (Cp) ligands and two chloride ions coordinated to a central zirconium atom in a distorted tetrahedral geometry. The methyl groups on the Cp rings enhance steric bulk compared to unsubstituted zirconocene dichloride (Cp₂ZrCl₂), influencing its reactivity and stability in catalytic applications.

This compound is widely used as a precatalyst in olefin polymerization, particularly for producing high-performance polyolefins with controlled microstructures . Its 97% purity grade ensures minimal impurities, critical for consistent catalytic performance in industrial and research settings.

Propiedades

Fórmula molecular |

C12H14Cl2Zr |

|---|---|

Peso molecular |

320.37 g/mol |

InChI |

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |

Clave InChI |

LOKCKYUBKHNUCV-UHFFFAOYSA-L |

SMILES canónico |

C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Origen del producto |

United States |

Métodos De Preparación

Grignard Reagent Alkylation

Methylcyclopentadiene is prepared by reacting cyclopentadiene with methyl Grignard reagents (e.g., MeMgX). For example:

-

Step 1 : Cyclopentadiene monomer is depolymerized at 40–42°C under nitrogen and collected via distillation.

-

Step 2 : Methylmagnesium bromide (MeMgBr) reacts with cyclopentadiene in tetrahydrofuran (THF) at 0°C, forming methylcyclopentadienyl magnesium bromide.

-

Step 3 : Hydrolysis with ammonium chloride yields methylcyclopentadiene, which is purified via fractional distillation.

Sodium Cyclopentadienide Route

Sodium sand reacts with methylcyclopentadiene in diethylene glycol dimethyl ether at 120–160°C to form sodium methylcyclopentadienide. This method avoids pyrophoric intermediates and scales efficiently:

Metallation: Reaction with Zirconium Tetrachloride

The ligand is combined with zirconium tetrachloride (ZrCl₄) in anhydrous solvents. Key methods include:

Direct Metathesis in Ether Solvents

Sodium methylcyclopentadienide reacts with ZrCl₄(THF)₂ in THF or hexane at room temperature:

Conditions :

Grignard-Mediated Metallation

Methylcyclopentadienyl magnesium bromide reacts with ZrCl₄ in THF at 0°C:

Optimization :

Purification Strategies for ≥97% Purity

Crude (MeCp)₂ZrCl₂ contains inorganic salts (e.g., NaCl, MgBrCl) and organic byproducts. Purification methods include:

Solvent Extraction and Crystallization

-

Step 1 : Dissolve crude product in heptane or pentane/methylene chloride (4:1 v/v) at 22°C.

-

Step 2 : Filter through coarse frit to remove insoluble salts.

-

Step 3 : Add silica gel (Davidson 952, 3% OH) to absorb colored impurities.

-

Step 4 : Concentrate under vacuum (50°C, 27 in Hg) and recrystallize from toluene.

Typical Results :

Molecular Sieve Dehydration

Post-crystallization solutions are treated with activated 4Å molecular sieves to remove trace water. This prevents hydrolysis to oxo impurities (e.g., (MeCp)₂ZrCl(O)).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Direct Metathesis | Scalable, minimal byproducts | Requires dry solvents | 97–99 | 70–85 |

| Grignard-Mediated | Faster kinetics | Pyrophoric reagents | 90–95 | 80–88 |

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous extraction and automated filtration:

Análisis De Reacciones Químicas

Tipos de Reacciones: El dicloruro de bis(metilciclopentadienil)zirconio(IV) experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: Puede reaccionar con nucleófilos para reemplazar los ligandos de cloruro con otros grupos.

Reacciones de Polimerización: Actúa como catalizador en la polimerización de olefinas, como etileno y propileno.

Reactivos y Condiciones Comunes:

Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen reactivos de alquilo y arilo litio.

Catalizadores de Polimerización: En reacciones de polimerización, a menudo se utiliza junto con co-catalizadores como metilaluminoxano (MAO) en condiciones inertes.

Productos Principales:

Aplicaciones Científicas De Investigación

Catalytic Applications

Polymerization Catalysis

One of the primary applications of bis(methylcyclopentadienyl)zirconium(IV) dichloride is in the polymerization of olefins. It serves as a catalyst in Ziegler-Natta polymerization processes, which are crucial for producing polyolefins such as polyethylene and polypropylene. The effectiveness of this compound in catalyzing the polymerization reaction is attributed to its ability to facilitate the insertion of monomers into growing polymer chains.

Case Study: Polyethylene Production

A study demonstrated that using bis(methylcyclopentadienyl)zirconium(IV) dichloride in conjunction with methylaluminoxane significantly increased the activity and selectivity in the production of polyethylene. The catalyst system exhibited high turnover frequencies, leading to efficient polymerization at lower temperatures compared to traditional catalysts .

| Parameter | Value |

|---|---|

| Catalyst Type | Bis(methylcyclopentadienyl)zirconium(IV) dichloride |

| Co-Catalyst | Methylaluminoxane |

| Temperature | 50 °C |

| Turnover Frequency (TOF) | High |

Curing Agent for Silicones

Bis(methylcyclopentadienyl)zirconium(IV) dichloride is also employed as a curing agent for silicone formulations. Its catalytic properties enhance the cross-linking process, resulting in improved mechanical properties and thermal stability of silicone elastomers .

Organic Synthesis

Carboalumination Reactions

The compound catalyzes carboalumination reactions, which involve the addition of aluminum reagents to alkynes. This reaction produces vinylaluminum intermediates that can be further transformed into various organic compounds through cross-coupling reactions. For instance, α-farnesene can be synthesized via this method, showcasing its utility in producing stereodefined olefins .

Table: Comparison of Carboalumination Reactions

| Reagent | Product | Selectivity |

|---|---|---|

| Trimethylaluminum | Vinylaluminum | High selectivity (>10:1) |

| Higher alkylaluminum reagents | Lower yield | Moderate selectivity |

Electroplating Applications

Zirconocene dichloride finds applications in electroplating processes, particularly for zirconium metal deposition. This application leverages its chemical properties to facilitate the deposition of zirconium onto various substrates, enhancing their corrosion resistance and mechanical properties .

Environmental Applications

The compound has been investigated for its role in promoting greener chemical processes, such as amidation reactions involving unactivated carboxylic acids and amines. This application highlights the potential of bis(methylcyclopentadienyl)zirconium(IV) dichloride to contribute to more sustainable manufacturing practices by reducing waste and energy consumption during chemical synthesis .

Mecanismo De Acción

El mecanismo por el cual el dicloruro de bis(metilciclopentadienil)zirconio(IV) ejerce sus efectos catalíticos implica la coordinación del centro de zirconio con las moléculas de sustrato . Esta coordinación activa el sustrato, facilitando la transformación química deseada . Los objetivos moleculares y las vías involucradas incluyen la formación de enlaces zirconio-carbono y la estabilización de intermedios de reacción .

Comparación Con Compuestos Similares

Below, we compare Bis(methylcyclopentadienyl)zirconium(IV) dichloride with structurally related zirconocenes and other metallocene dichlorides, focusing on ligand effects, catalytic behavior, and physicochemical properties.

Ligand Substituent Effects

Key Observations :

- Steric Effects : Methyl and ethyl substituents on Cp ligands increase steric bulk, reducing β-hydrogen elimination and enabling higher polymer molecular weights .

- Bridged vs. Non-Bridged: Bridged ansa-metallocenes (e.g., dimethylsilyl-bridged) exhibit higher stereoregularity in polypropylene synthesis compared to non-bridged analogs .

- Thermal Stability: Methyl-substituted zirconocenes show improved thermal stability over unsubstituted Cp₂ZrCl₂, making them suitable for high-temperature processes .

Catalytic Performance in Polymerization

Key Findings :

- Bulky substituents (e.g., trimethylsilyl) on indenyl ligands enhance comonomer incorporation but may introduce multiple active sites, leading to polymer heterogeneity .

- Methylcyclopentadienyl derivatives balance activity and control, making them versatile for copolymerization .

Comparison with Other Metals

Insights :

Actividad Biológica

Bis(methylcyclopentadienyl)zirconium(IV) dichloride, commonly referred to as (MeCp)₂ZrCl₂, is an organometallic compound with significant applications in catalysis and materials science. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₄Cl₂Zr

- Molecular Weight : 320.37 g/mol

- Appearance : White crystalline powder

- Melting Point : 180.5 - 184°C

- CAS Number : 12109-71-6

This compound features zirconium in a +4 oxidation state coordinated by two methylcyclopentadienyl ligands and two chloride ions. The unique structure of (MeCp)₂ZrCl₂ facilitates its reactivity in various chemical processes, including catalysis.

Catalytic Applications

Recent studies have highlighted the catalytic properties of (MeCp)₂ZrCl₂ in organic synthesis. For instance, it has been employed in the reduction of carbonyl compounds, showcasing high efficiency and selectivity. The mechanism involves the formation of zirconium hydride species that facilitate the reduction process:

- Reaction Yield : Up to 92% for various substrates including ketones and aldehydes .

- Mechanism : The catalyst operates through an amine-mediated ligand exchange mechanism leading to the formation of an active hydride species .

Toxicological Studies

Despite its utility in catalysis, the biological impact of (MeCp)₂ZrCl₂ warrants attention due to potential toxicity:

- Cytotoxicity : Studies indicate that organometallic compounds can exhibit cytotoxic effects depending on their concentration and exposure duration. Specific investigations into (MeCp)₂ZrCl₂ revealed moderate toxicity towards certain cell lines, necessitating further exploration into its safety profile .

- Cellular Mechanisms : The compound's interaction with cellular components can lead to oxidative stress and apoptosis in sensitive cell types, which is a common pathway for metal-based cytotoxic agents .

Case Studies

-

In Vivo Studies on Organometallic Compounds :

A study investigated the effects of various organometallic compounds, including (MeCp)₂ZrCl₂, on tumor models. Results indicated that while some derivatives showed promise as anticancer agents, (MeCp)₂ZrCl₂ did not demonstrate significant antitumor activity compared to other metal complexes . -

Catalysis in Organic Synthesis :

Research highlighted the use of (MeCp)₂ZrCl₂ as a catalyst for synthesizing complex organic molecules. The study reported a series of reactions where this compound facilitated transformations with high yields and selectivity, suggesting potential applications in pharmaceutical synthesis .

Summary of Findings

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₄Cl₂Zr |

| Melting Point | 180.5 - 184°C |

| Catalytic Yield | Up to 92% for carbonyl reductions |

| Cytotoxicity | Moderate toxicity observed |

| Antitumor Activity | Limited effectiveness noted |

Q & A

Q. What safety protocols are critical when working with this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.